

Technical Guide: Physical Properties and Characterization of 2'-Chloro-4'-fluoroacetophenone

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Compound of Interest

Compound Name: 2'-Chloro-4'-fluoroacetophenone

CAS No.: 700-35-6

Cat. No.: B1630997

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Executive Summary & Critical Disambiguation

2'-Chloro-4'-fluoroacetophenone (CAS 700-35-6) is a specialized fluorinated building block used in the synthesis of agrochemicals and pharmaceutical intermediates.^{[1][2][3][4]} It is characterized by the presence of chlorine and fluorine substituents directly on the aromatic ring at the ortho and para positions relative to the acetyl group.

CRITICAL WARNING: In drug development literature, this compound is frequently confused with

-Chloro-4-fluoroacetophenone (2-Chloro-1-(4-fluorophenyl)ethanone, CAS 456-04-2), a solid lachrymator used to synthesize azole antifungals (e.g., Fluconazole). The physical states and safety profiles of these two isomers are drastically different.

This guide primarily characterizes the ring-substituted liquid isomer (CAS 700-35-6) as requested, while providing comparative data for the alpha-chloro variant to prevent experimental error.

Chemical Identity Profile

Feature	Target Compound (Ring-Substituted)	Common Isomer (Alpha-Substituted)
IUPAC Name	1-(2-Chloro-4-fluorophenyl)ethanone	2-Chloro-1-(4-fluorophenyl)ethanone
Common Name	2'-Chloro-4'-fluoroacetophenone	-Chloro-4-fluoroacetophenone
CAS Number	700-35-6	456-04-2
Structure	Cl and F on the Benzene Ring	Cl on the Acetyl Chain
Physical State	Liquid (at Room Temp)	Solid (Crystalline)
Melting Point	< 20 °C	47 – 50 °C

Physical Properties Analysis

The thermodynamic profile of **2'-Chloro-4'-fluoroacetophenone** is governed by the electron-withdrawing nature of the halogen substituents, which increases the boiling point relative to unsubstituted acetophenone while maintaining a liquid state due to the asymmetry introduced by the ortho-chlorine.

Quantitative Data Summary (CAS 700-35-6)[2][3][9][10]

Property	Value	Conditions / Method
Boiling Point (Atmospheric)	-230 – 240 °C	Extrapolated (Not recommended to reach due to decomposition)
Boiling Point (Vacuum)	110 °C	@ 19 mmHg (Standard Distillation)
Melting Point	< 20 °C	Liquid at standard laboratory conditions
Density	1.258 – 1.30 g/cm ³	@ 20 °C
Refractive Index ()	1.525 – 1.530	@ 20 °C
Flash Point	> 110 °C	Closed Cup
Solubility	Insoluble in water; Soluble in DCM, EtOAc, MeOH	Lipophilic character (LogP ~2.68)

Thermodynamic Context

- **Boiling Point Elevation:** The introduction of the chlorine atom at the ortho position and fluorine at the para position significantly increases the molecular weight (172.58 g/mol) and polarizability compared to acetophenone (BP 202 °C). However, the ortho-chloro substituent introduces steric strain that prevents efficient pi-stacking, keeping the melting point low (liquid state).
- **Vacuum Distillation Requirement:** Due to the high atmospheric boiling point, this compound should be purified under reduced pressure (vacuum distillation) to prevent thermal degradation or polymerization.

Experimental Determination Protocols

Reliable characterization requires precise control over pressure and temperature. The following protocols are designed for the validation of incoming raw materials or synthesized batches.

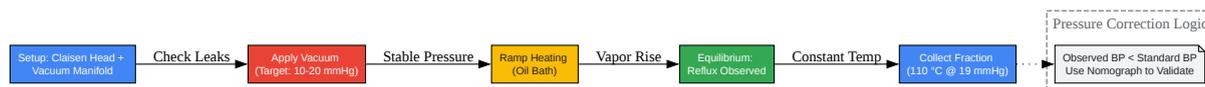
Protocol A: Boiling Point Determination (Siwoloboff Method for Micro-Scale)

For limited sample volumes (< 1 mL), the Siwoloboff method is preferred over full-scale distillation.

- Preparation:
 - Seal one end of a standard capillary tube (melting point tube).
 - Invert a smaller, thinner capillary (bell jar) inside the first tube, open end facing down.
 - Add **2'-Chloro-4'-fluoroacetophenone** to the larger tube, covering the open end of the inner capillary.
- Assembly:
 - Attach the tube to a thermometer using a rubber band.
 - Immerse in a Thiele tube or oil bath filled with silicone oil.
- Heating:
 - Heat the bath slowly.^{[1][5]} Bubbles will emerge from the inner capillary as air expands.
 - Critical Point: Continue heating until a rapid, continuous stream of bubbles emerges (vapor pressure > atmospheric pressure).
- Measurement:
 - Stop heating and allow the bath to cool.
 - Record the temperature exactly when the bubbling stops and liquid begins to suck back into the inner capillary. This is the Boiling Point.

Protocol B: Vacuum Distillation (Purification & BP Verification)

This is the standard method for bulk material.



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Figure 1: Logic flow for vacuum distillation and boiling point verification of high-boiling aromatics.

Step-by-Step Workflow:

- System Pressure: Connect the distillation apparatus to a vacuum pump with a manometer. Stabilize pressure at 19 mmHg.
- Heating: Set the oil bath temperature to approximately 20-30 °C higher than the expected boiling point (approx. 130-140 °C).
- Fractionation: Discard the initial "forerun" (solvents/low-boilers). Collect the main fraction when the thermometer stabilizes at 110 °C.
- Validation: Verify purity using GC-MS or Refractive Index ().

Synthesis & Purification Context

Understanding the synthesis helps predict impurities that affect physical properties.

Primary Route: Friedel-Crafts Acetylation

- Regioselectivity Logic: The fluorine atom (position 1) is a para-director. The chlorine atom (position 3) is an ortho/para-director. Acetylation occurs at position 6 (relative to F) or position 4.

- Impurities: The major impurity is often the isomer 2'-Chloro-6'-fluoroacetophenone.
- Impact on Properties: Isomeric mixtures will exhibit a depressed boiling point range and broadened refractive index. High-purity material (>98%) is required for reproducible physical property measurements.

Safety & Handling (E-E-A-T)

While less aggressive than its alpha-chloro counterpart (a tear gas agent), **2'-Chloro-4'-fluoroacetophenone** is an organic halide and irritant.

- Inhalation: Use a fume hood. Heating generates vapors that are respiratory irritants.
- Skin Contact: Lipophilic nature allows skin absorption. Wear nitrile gloves.
- Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation or hydrolysis, although the ring-halogenated structure is relatively stable compared to alpha-haloketones.

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 120248, 2-Chloro-4'-fluoroacetophenone (Alpha-Cl isomer data for comparison). PubChem. Available at: [\[Link\]](#)
- Google Patents. Preparation method of 2-chloro-4'-fluoroacetophenone (CN107141212B). Google Patents.

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- [To cite this document: BenchChem. \[Technical Guide: Physical Properties and Characterization of 2'-Chloro-4'-fluoroacetophenone\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1630997#physical-properties-of-2-chloro-4-fluoroacetophenone-melting-point-boiling-point\]](#)

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